molecular formula C34H41NO6 B14795883 tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

Cat. No.: B14795883
M. Wt: 559.7 g/mol
InChI Key: RZVCQRZNBMAJPO-DFZCOPKLSA-N
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Description

Tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate is a complex organic compound that features a tert-butyl ester group. This compound is notable for its intricate structure, which includes multiple chiral centers and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate can be achieved through several synthetic routes. One common method involves the Steglich esterification, which is a mild reaction that allows the conversion of sterically demanding and acid-labile substrates . This method employs dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts to form the ester bond.

Industrial Production Methods

In industrial settings, the synthesis of tert-butyl esters can be optimized using flow microreactor systems. These systems offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . The use of flow microreactors allows for better control over reaction conditions, leading to higher yields and reduced waste.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The methoxy group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium methoxide (NaOMe) for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the ester group can produce an alcohol.

Scientific Research Applications

Tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to participate in various biochemical reactions, such as enzyme inhibition or activation. The tert-butyl group, in particular, can influence the compound’s reactivity and stability, making it a valuable tool in studying molecular mechanisms .

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl acetate: A simpler ester with similar reactivity but lacking the complex chiral centers.

    tert-Butyl alcohol: A common alcohol used in organic synthesis with a similar tert-butyl group.

    tert-Butylamine: An amine with a tert-butyl group, used in various chemical reactions.

Uniqueness

Tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate stands out due to its multiple chiral centers and functional groups, which provide unique reactivity and selectivity in chemical reactions. Its complex structure makes it a valuable compound for studying stereochemistry and chiral interactions in various scientific fields .

Properties

Molecular Formula

C34H41NO6

Molecular Weight

559.7 g/mol

IUPAC Name

tert-butyl (2S)-2-[(1S,2S)-3-[(1S)-2-hydroxy-1,2,2-triphenylethoxy]-1-methoxy-2-methyl-3-oxopropyl]pyrrolidine-1-carboxylate

InChI

InChI=1S/C34H41NO6/c1-24(29(39-5)28-22-15-23-35(28)32(37)41-33(2,3)4)31(36)40-30(25-16-9-6-10-17-25)34(38,26-18-11-7-12-19-26)27-20-13-8-14-21-27/h6-14,16-21,24,28-30,38H,15,22-23H2,1-5H3/t24-,28-,29-,30-/m0/s1

InChI Key

RZVCQRZNBMAJPO-DFZCOPKLSA-N

Isomeric SMILES

C[C@@H]([C@@H]([C@@H]1CCCN1C(=O)OC(C)(C)C)OC)C(=O)O[C@@H](C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Canonical SMILES

CC(C(C1CCCN1C(=O)OC(C)(C)C)OC)C(=O)OC(C2=CC=CC=C2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O

Origin of Product

United States

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